molecular formula C14H20N2O3S B12676270 2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid CAS No. 199172-99-1

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid

Cat. No.: B12676270
CAS No.: 199172-99-1
M. Wt: 296.39 g/mol
InChI Key: KMMCHVSRFVICAO-UHFFFAOYSA-N
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Description

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring fused with a carbamic acid moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid typically involves the formation of the benzothiazole ring followed by the introduction of the propylcarbamic acid group. One common method involves the cyclization of 2-aminothiophenol with a suitable propyl-substituted precursor under acidic conditions to form the benzothiazole ring. Subsequent reaction with isocyanate derivatives can introduce the carbamic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The carbamic acid moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog without the propylcarbamic acid group.

    2-mercaptobenzothiazole: Contains a thiol group instead of the carbamic acid moiety.

    Benzothiazole-2-carboxylic acid: Features a carboxylic acid group instead of the carbamic acid.

Uniqueness

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid is unique due to the presence of both the benzothiazole ring and the propylcarbamic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

199172-99-1

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

2-propyl-1,2-benzothiazol-3-one;propylcarbamic acid

InChI

InChI=1S/C10H11NOS.C4H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-2-3-5-4(6)7/h3-6H,2,7H2,1H3;5H,2-3H2,1H3,(H,6,7)

InChI Key

KMMCHVSRFVICAO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)O.CCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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